2-propylproline

Description

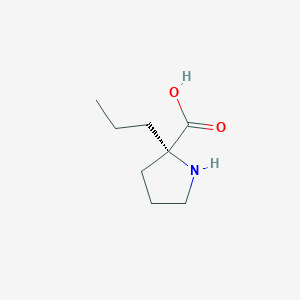

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-propylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRLLCGMNPGCRH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@]1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 Propylproline and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Strategies for Proline Derivatives

The construction of the C2-quaternary center of 2-propylproline in a stereoselective manner is a formidable challenge. Several strategies have been developed to address this, broadly categorized into chiral pool approaches, the use of chiral auxiliaries, and catalytic asymmetric methods.

Chiral pool synthesis utilizes readily available enantiopure starting materials to transfer chirality to the target molecule. L-proline and its derivatives, such as L-pyroglutamic acid, are common starting points for the synthesis of 2-substituted proline analogues.

A prevalent strategy involves the diastereoselective alkylation of a proline-derived enolate. In this approach, the existing stereocenter at C5 of the pyrrolidine (B122466) ring directs the incoming electrophile to one of the two faces of the enolate. The stereochemical outcome of this alkylation is highly dependent on several factors, including the nature of the N-protecting group, the ester group, and the reaction conditions. For instance, the alkylation of enolates derived from N-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester has been studied, revealing that the diastereoselectivity is influenced by the alkylating reagent and the N-protecting group. nih.gov While specific data for the propylation of these systems is not extensively detailed in readily available literature, the general principles can be illustrated by the alkylation with other electrophiles.

| N-Protecting Group | Electrophile | Major Diastereomer Configuration | Reference |

|---|---|---|---|

| Boc | Allylic Halides | Retention | nih.gov |

| Boc | Benzylic Halides | Inversion | nih.gov |

| Benzoyl | Allylic Halides | Inversion | nih.gov |

| Benzoyl | Benzylic Halides | Inversion | nih.gov |

This table illustrates the influence of the N-protecting group on the stereochemical outcome of the alkylation of a proline derivative. The specific application to propylation would require empirical validation.

Chiral auxiliaries are covalently attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. A well-known example is the use of Evans oxazolidinone auxiliaries. While not specifically applied to this compound in widely accessible literature, the principle involves the acylation of the chiral auxiliary with a proline precursor, followed by diastereoselective alkylation of the resulting enolate.

Another powerful method is the SAMP/RAMP hydrazone chemistry developed by Enders. This method involves the formation of a chiral hydrazone from a ketone or aldehyde and (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP). Deprotonation to form an azaenolate followed by alkylation with a propyl halide would introduce the propyl group stereoselectively. Subsequent cleavage of the auxiliary would yield the desired 2-propyl substituted carbonyl compound, which could then be further elaborated to this compound. This method is particularly effective for the α-alkylation of ketones and aldehydes.

Catalytic asymmetric synthesis is a highly efficient method that employs a chiral catalyst to generate an enantiomerically enriched product from a prochiral substrate. For the synthesis of this compound, this could involve the asymmetric alkylation of a glycine-derived Schiff base under phase-transfer catalysis. In this approach, a chiral quaternary ammonium salt transports the enolate from the aqueous phase to the organic phase, where it reacts with an electrophile like propyl bromide. The chiral environment provided by the catalyst directs the alkylation to occur on one face of the enolate, leading to an excess of one enantiomer. The resulting alkylated Schiff base can then be hydrolyzed to afford the α-amino acid.

| Catalyst System | Substrate | Electrophile | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Chiral Phase-Transfer Catalyst | Glycine Schiff Base | Propyl Bromide (hypothetical) | Asymmetric Alkylation | Enantiomeric Excess (ee) | General Method |

| Chiral N,N'-dioxide-Nickel(II) complex | Vinyl Azides and (E)-Alkenyloxindoles | - | Conjugate addition/Schmidt-type rearrangement | up to 98% ee, >19:1 dr | General Method for Spirooxindoles |

This table outlines the components of a potential catalytic asymmetric synthesis of this compound and provides an example of a highly stereoselective catalytic reaction for a related nitrogen-containing heterocyclic system.

Biosynthetic Pathways and Enzymatic Synthesis of Related Propyl-Substituted Prolines

Nature has evolved intricate biosynthetic pathways to produce a vast array of complex molecules, including non-proteinogenic amino acids like propyl-substituted prolines. These pathways often involve a series of enzymatic transformations that proceed with remarkable stereo- and regioselectivity.

(2S,4R)-4-Propyl-L-proline is a key structural component of the lincosamide antibiotic lincomycin (B1675468), produced by the bacterium Streptomyces lincolnensis. Extensive research has been dedicated to elucidating the biosynthetic pathway of this unusual amino acid, which serves as a prime example of enzymatic synthesis of a propyl-substituted proline. The biosynthesis of 4-propyl-L-proline begins with the proteinogenic amino acid L-tyrosine. A dedicated gene cluster in S. lincolnensis, referred to as the lmb cluster, encodes the enzymes responsible for this transformation.

The conversion of L-tyrosine to (2S,4R)-4-propyl-L-proline involves a series of complex enzymatic reactions. The initial steps involve the modification of the aromatic ring of tyrosine. The enzyme LmbB2, a tyrosine hydroxylase, converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). Subsequently, LmbB1, an L-DOPA extradiol-cleaving 2,3-dioxygenase, opens the aromatic ring of L-DOPA. This is followed by a cascade of reactions catalyzed by other lmb enzymes, including LmbA, LmbW, LmbX, and LmbY, which ultimately lead to the formation of the 4-propyl-substituted pyrrolidine ring. The pathway involves unprecedented enzymatic activities, such as a proposed C-C bond cleavage catalyzed by a γ-glutamyltransferase-like enzyme, LmbA.

| Enzyme | Proposed Function in 4-Propyl-L-Proline Biosynthesis | Reference |

|---|---|---|

| LmbB2 | L-tyrosine 3-hydroxylase (converts L-tyrosine to L-DOPA) | evitachem.com |

| LmbB1 | L-DOPA extradiol-cleaving 2,3-dioxygenase | evitachem.com |

| LmbW | Methyltransferase | evitachem.com |

| LmbA | Putative γ-glutamyltransferase with proposed C-C bond cleavage activity | evitachem.com |

| LmbX | Isomerase | evitachem.com |

| LmbY | Reductase | evitachem.com |

This table summarizes the key enzymes from the lincomycin biosynthetic cluster and their proposed roles in the conversion of L-tyrosine to (2S,4R)-4-propyl-L-proline.

Characterization of Biosynthetic Gene Clusters Encoding Propylproline Formation

There is currently no specific information available in the scientific literature regarding the characterization of biosynthetic gene clusters that encode for the formation of this compound. However, research into the biosynthesis of a related compound, 4-n-propyl-L-proline, a constituent of the antibiotic lincomycin, offers some pertinent insights.

The proposed biosynthetic sub-pathway for 4-n-propyl-L-proline has been investigated, with studies using isotope-labeled precursors to trace the origin of its carbon and nitrogen atoms. researchgate.net Within the lincomycin (lmb) biosynthetic gene cluster in Streptomyces lincolnensis, several genes have been identified as being involved in this pathway. researchgate.netresearchgate.net For instance, the gene lmbB2 is known to encode a tyrosine hydroxylating enzyme that participates in the biosynthesis of this propylproline derivative. researchgate.net Two specific intermediates within this proposed pathway have also been experimentally confirmed. researchgate.net

While this research provides a framework for understanding how alkylated prolines can be synthesized in nature, it is important to emphasize that these findings apply to 4-n-propyl-L-proline, and not this compound. The biosynthetic pathway and the specific genes responsible for the formation of this compound have yet to be elucidated.

Advanced Chemical Derivatization for Synthetic Manipulation and Characterization

Specific studies on the advanced chemical derivatization of this compound for its synthetic manipulation and characterization are not present in the current body of scientific literature. However, general methods for the derivatization of proline and other amino acids are well-established and would, in principle, be applicable to this compound. These techniques are primarily aimed at modifying the amino and carboxyl functional groups to enhance volatility for gas chromatography (GC) or to improve detection in liquid chromatography (LC) and mass spectrometry (MS).

A common approach involves a two-step process. sigmaaldrich.com The carboxyl group is first esterified, for example, through methylation using methanolic HCl. sigmaaldrich.com Subsequently, the secondary amine of the proline ring is acylated. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride are typically used for this step. sigmaaldrich.com This dual derivatization of the active hydrogens improves the chromatographic properties of the amino acid for GC analysis. sigmaaldrich.com

For LC-MS analysis, various derivatization reagents are available to enhance ionization efficiency and chromatographic separation. These reagents react with the primary or secondary amine of the amino acid. The choice of derivatization strategy can influence the sensitivity and the type of information that can be obtained from mass spectrometric fragmentation.

It is crucial to note that while these are standard procedures for amino acid analysis, their specific application and optimization for this compound, and the characterization of the resulting derivatives, have not been reported.

Conformational Analysis and Structural Studies of 2 Propylproline Containing Architectures

Impact of the 2-Propyl Moiety on Pyrrolidine (B122466) Ring Conformation

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (UP pucker) and Cγ-exo (DOWN pucker). The introduction of a substituent at the C-2 (or Cα) position, such as a propyl group, profoundly influences this equilibrium. The steric demand of the 2-propyl group restricts the conformational freedom of the ring.

Stereochemical Influence on Peptide Backbone Dihedral Angles (Φ, Ψ, ω)

The conformation of a peptide backbone is defined by three main dihedral (or torsion) angles: phi (Φ), psi (Ψ), and omega (ω). expasy.orgbioinf.org.uk The incorporation of 2-propylproline imposes significant constraints on these angles.

Φ (Phi) Angle: Like all proline derivatives, the Φ angle of this compound is severely restricted by its cyclic nature, typically confined to a narrow range around -60° to -75°. nih.govnih.gov

ω (Omega) Angle: The ω angle describes the rotation around the peptide bond (C-N bond). While most peptide bonds strongly favor a trans conformation (ω ≈ 180°), Xaa-Pro bonds have a lower energy barrier to isomerization, allowing for a significant population of the cis conformation (ω ≈ 0°). expasy.orglibretexts.org However, Cα-alkylation, as in this compound, introduces steric hindrance that was expected to lock the preceding amide bond into the trans conformation. nih.gov Studies on the related Cα-methylproline confirm that methylation strongly disfavors the cis isomer. nih.gov

Ψ (Psi) Angle: The Ψ angle is significantly influenced by the steric bulk of the Cα-substituent. In unsubstituted proline, the Ψ angle can sample a broader range of values. With the addition of the propyl group at the C-2 position, steric clashes with the subsequent residue in the peptide chain are expected to limit the accessible conformational space for Ψ. Research on Cα-methylproline has shown that while it was predicted to prefer the α-helical region of the Ramachandran plot, it can also adopt conformations in the semi-extended, polyproline II (PPII) region. nih.gov This suggests that while the propyl group restricts Ψ, it may still permit conformations relevant to different secondary structures.

Table 1: Expected Dihedral Angle Preferences for this compound in Peptides

| Dihedral Angle | Typical Proline Range | Expected this compound Range/Preference | Primary Influencing Factor |

|---|---|---|---|

| Φ (Phi) | -60° ± 20° | Highly restricted, approx. -65° ± 10° | Cyclic nature of the pyrrolidine ring nih.gov |

| Ψ (Psi) | -45° to +160° | Restricted to avoid steric clash; may favor helical or extended regions | Steric bulk of the Cα-propyl group nih.gov |

| ω (Omega) | ~80% trans, ~20% cis | Strongly biased towards trans (ω ≈ 180°) | Steric hindrance from the Cα-propyl group nih.gov |

Stabilization or Disruption of Secondary Structural Motifs by this compound Integration

The conformational rigidity imposed by this compound makes it a valuable tool for stabilizing specific secondary structures within peptides.

Polyproline peptides can adopt two distinct helical structures: the right-handed polyproline I (PPI) helix, which features all cis amide bonds, and the more common left-handed polyproline II (PPII) helix, with all trans amide bonds. unibo.itresearchgate.net The PPII helix is a fundamental structure found not only in collagen but also in unfolded proteins and at protein-protein interaction sites. nih.govnih.govnih.gov

Given that the Cα-propyl group strongly favors a trans amide bond, its incorporation into a peptide sequence is expected to significantly promote the PPII conformation while disrupting or preventing the formation of the all-cis PPI helix. nih.govunibo.it The stability of the PPII helix is influenced by various factors, including solvent polarity and stereoelectronic effects. unibo.itnih.gov The rigid, extended conformation of the PPII helix, characterized by Φ ≈ -75° and Ψ ≈ +145°, is compatible with the conformational constraints imposed by this compound. nih.govnih.gov Therefore, integrating this compound into a peptide chain can serve as a potent strategy to nucleate or stabilize a PPII helical structure.

β-turns are compact structures that reverse the direction of a polypeptide chain, typically comprising four amino acid residues. pearson.comyoutube.com Proline is frequently found in β-turns, particularly at the i+1 position of type I and type II turns, due to its restricted Φ angle, which helps to pre-organize the turn structure. nih.govpearson.com

Research has shown that Cα-methylation of proline further enhances its already high propensity for β-turn formation. nih.gov The introduction of a bulky Cα-substituent can restrict the conformational freedom of the peptide backbone in a manner that favors the specific dihedral angles required for a stable β-turn. researchgate.netresearchgate.net By extension, the 2-propyl group, being even more sterically demanding than a methyl group, is anticipated to be a powerful inducer of β-turns. This effect stems from its ability to lock the preceding peptide bond in a trans conformation and restrict the Φ and Ψ angles, effectively guiding the peptide chain into a turn conformation. nih.govnih.gov

Computational Chemistry and Molecular Dynamics Simulations of this compound Systems

Computational chemistry and molecular dynamics (MD) simulations are invaluable tools for exploring the conformational landscapes of complex molecules like this compound-containing peptides. upc.eduwikipedia.org These methods allow for the systematic study of energetic preferences and dynamic behaviors that can be difficult to capture experimentally.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to investigate the intrinsic conformational preferences of the this compound residue, including the pyrrolidine ring pucker and the rotational barriers of the backbone dihedral angles. researchgate.net Such studies on related Cα-substituted prolines have provided detailed insights into how substituents restrict the available conformational space. researchgate.net

Molecular dynamics simulations can model the behavior of this compound-containing peptides in solution over time, providing a view of their dynamic evolution. wikipedia.org MD simulations can predict the stability of secondary structures like PPII helices and β-turns, assess the impact of the propyl group on the surrounding peptide chain, and calculate thermodynamic properties. upc.edukashanu.ac.ir For instance, simulations could quantify the free energy difference between the cis and trans isomers of the Xaa-(2-propyl)Pro peptide bond, confirming the strong experimental prediction of a trans preference. Furthermore, MD can be used to analyze the flexibility of different regions of the peptide, highlighting how the rigid this compound unit influences the dynamics of the entire molecule. upc.edu

Applications of 2 Propylproline in Medicinal Chemistry and Drug Discovery Research

2-Propylproline as a Chiral Building Block in Complex Molecule Synthesis

This compound, an analog of the amino acid proline, serves as a valuable chiral building block in the synthesis of complex molecules for drug discovery. nih.govportico.org Chiral building blocks are essential intermediates in the creation of natural products and pharmaceuticals. The demand for such chiral components is driven by the fact that most biological targets are themselves chiral, necessitating a precise stereochemical match for effective drug-receptor interactions. enamine.net The synthesis of single-enantiomer drugs often leads to improved efficacy and safety profiles. ijpsjournal.comnih.gov

The utility of this compound is exemplified in the biosynthesis of lincosamide antibiotics, such as lincomycin (B1675468). nih.govwikipedia.org The structure of lincomycin incorporates a 4-propyl-L-proline moiety, which is synthesized from L-tyrosine through a complex biosynthetic pathway. plos.org The synthesis involves the condensation of propylproline with another precursor, methylthiolincosamide, to form N-demethyllincomycin, which is then methylated to yield lincomycin. wikipedia.org This natural incorporation highlights the significance of the propylproline scaffold in creating biologically active molecules.

Design and Synthesis of Drug Candidates Incorporating this compound

The design and synthesis of novel drug candidates often leverage the structural features of unique building blocks like this compound. openaccessjournals.comdrugdesign.org Medicinal chemists synthesize new molecules to establish structure-activity relationships, which guide the optimization of lead compounds. drugdesign.org The process of creating hybrid compounds, where two or more pharmacophores are linked together, is a strategy employed to enhance binding affinity and biological activity. nih.gov

For instance, in the development of inhibitors for enzymes like matrix metalloproteinases (MMPs), proline scaffolds are utilized to create conformationally constrained molecules. acs.orgnih.gov The pyrrolidine (B122466) ring of proline and its derivatives provides a rigid template that can orient functional groups into specific pockets of an enzyme's binding site. mdpi.com This conformational constraint is a key principle in the design of potent and selective inhibitors. The synthesis of such compounds can be complex, often involving multiple steps and the use of protecting groups to achieve the desired final product. drugdesign.org

An example of a complex synthesis involving a proline-like structure is the convergent synthesis of Losartan, where different parts of the molecule are prepared separately before being combined in the final steps. drugdesign.org While not directly incorporating this compound, this illustrates the synthetic strategies that can be applied to build complex molecules around such scaffolds. The development of PROTACs (proteolysis targeting chimeras) also showcases the use of complex linkers to connect different molecular entities, a strategy that could potentially incorporate unique amino acids like this compound. nih.gov

Stereochemical Purity Requirements and Their Impact on Biological Efficacy

The stereochemistry of a drug molecule is a critical factor that profoundly influences its pharmacological properties, including efficacy, safety, and tolerability. ijpsjournal.comnih.gov Chiral drugs can exist as enantiomers, which are non-superimposable mirror images. nih.gov These enantiomers can exhibit different biological activities because they interact differently with chiral biological targets like enzymes and receptors. nih.gov Therefore, it is often desirable to develop a single, more active enantiomer of a drug. ijpsjournal.com

The importance of stereochemical purity is underscored by regulatory agencies that have specific guidelines for the development of new stereoisomeric drugs. canada.ca The enantiomeric purity of a drug, which is the percentage of the desired enantiomer in excess of its counterpart, is a key quality attribute. canada.ca The use of stereoselective synthesis or chiral separation techniques is crucial to obtain compounds with high enantiomeric purity. nih.govenamine.net

In the context of proline derivatives, the specific stereochemistry (D- or L-proline) can significantly affect their inhibitory activity against certain enzymes. mdpi.com For example, D-proline derivatives have been shown to have a conformation that is well-suited for the catalytic clefts of some metalloenzymes, leading to higher affinity compared to their L-proline counterparts. mdpi.com This highlights that the biological efficacy of a drug candidate incorporating a this compound scaffold would be highly dependent on the specific stereoisomer used.

Enzyme Inhibition Studies Utilizing this compound Derivatives

This compound and its derivatives have been investigated as inhibitors of various enzymes, a common strategy in drug discovery to modulate pathological processes. wikipedia.orgnih.gov Enzyme inhibitors can act through different mechanisms, such as competing with the natural substrate for the active site (competitive inhibition) or binding to another site on the enzyme to alter its function (allosteric inhibition). wikipedia.orglongdom.org

The design of enzyme inhibitors often involves creating molecules that mimic the structure of the enzyme's natural substrate. juniperpublishers.com For proline-containing substrates, derivatives of proline can serve as effective inhibitors. The pyrrolidine ring of proline provides a constrained scaffold that can be functionalized to achieve potent and selective inhibition. mdpi.com

Development of Prolylcarboxypeptidase Inhibitors

Prolylcarboxypeptidase (PrCP) is a serine protease that is a therapeutic target for a range of conditions, including cardiovascular, inflammatory, and metabolic diseases. nih.govunirioja.es This enzyme cleaves the C-terminal amino acid of peptides that have a proline residue in the penultimate position. mdpi.com

The development of PrCP inhibitors has been pursued through both rational drug design and high-throughput screening. nih.gov One study reported the development of potent PrCP inhibitors by modifying a lead structure identified through screening. nih.gov In this work, a tert-butyl pyrrolidine was replaced with an aminocyclopentane to improve the metabolic stability of the inhibitors. nih.gov While this example does not directly use this compound, it demonstrates the strategy of modifying the proline ring to develop effective inhibitors. Quantitative structure-activity relationship (QSAR) studies have also been performed on benzimidazolepyrrolidinyl amides as PrCP inhibitors to understand the structural features that contribute to their inhibitory activity. ias.ac.in

| Compound Class | Modification Strategy | Outcome |

| Aminocyclopentanes | Replaced tert-butyl pyrrolidine | Sub-nanomolar IC50 values and improved pharmacokinetics nih.gov |

| Benzimidazolepyrrolidinyl amides | QSAR-guided modifications | Development of a predictive model for inhibitor activity ias.ac.in |

Matrix Metalloproteinase (MMP) Inhibition by D-Proline Chemotypes and Analogues

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in the degradation of the extracellular matrix. mdpi.com Their dysregulation is implicated in diseases such as cancer and inflammatory conditions. mdpi.com Consequently, MMPs are important targets for drug discovery.

D-proline derivatives have emerged as a promising chemotype for the development of MMP inhibitors. mdpi.com The D-proline scaffold provides a conformationally constrained backbone that can be elaborated with functional groups to target specific pockets within the MMP active site. acs.orgnih.gov For example, D-proline hydroxamic acids have been designed and synthesized as potent MMP inhibitors, with some showing low nanomolar activity. nih.gov The design of these inhibitors often involves targeting the S1' pocket of the enzyme, and modifications to the part of the molecule that binds to this pocket can influence both potency and selectivity. acs.org

The use of D-proline derivatives highlights the importance of stereochemistry in inhibitor design. The D-proline conformation can be more favorable for binding to the catalytic site of certain MMPs compared to the L-proline conformation. mdpi.com This principle would apply to this compound as well, where the D-isomer of a this compound derivative could potentially be a more effective MMP inhibitor.

| Inhibitor Scaffold | Target Enzyme(s) | Key Findings |

| D-proline hydroxamic acids | MMPs | Low nanomolar activity, importance of S1' pocket binding nih.gov |

| Functionalized 4-aminoprolines | MMPs | Modifications to the P1' portion affect potency and selectivity acs.org |

Mechanism of Action and Enzyme-Ligand Binding Interactions

The mechanism of action of an enzyme inhibitor describes how it reduces the enzyme's activity. numberanalytics.com This can involve reversible or irreversible binding to the enzyme. wikipedia.org Reversible inhibitors bind non-covalently through interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds. wikipedia.orgscitechnol.com The binding of an inhibitor can be competitive, non-competitive, or uncompetitive, depending on whether it binds to the free enzyme, the enzyme-substrate complex, or both. longdom.orgnumberanalytics.com

The interaction between an enzyme and its ligand (such as an inhibitor) is a highly specific process of molecular recognition. nih.gov The "lock-and-key" and "induced fit" models are two classical descriptions of this process. scitechnol.com In the induced-fit model, the binding of the ligand can cause a conformational change in the enzyme's active site, leading to a more stable complex. scitechnol.com

| Interaction Type | Description |

| Hydrogen Bonding | Forms between hydrogen atoms and electronegative atoms like oxygen or nitrogen, stabilizing the enzyme-ligand complex. scitechnol.com |

| Hydrophobic Interactions | Occur between non-polar regions of the enzyme and the ligand, important for stability in an aqueous environment. scitechnol.com |

| Van der Waals Forces | Weak attractive forces that contribute to the overall stability of the complex. scitechnol.com |

| Ionic Bonds | Electrostatic attractions between oppositely charged groups on the enzyme and inhibitor. wikipedia.org |

Incorporation into Natural Product Analogues (e.g., Lincosamide Antibiotics)

This compound is a key structural component of the lincosamide class of antibiotics, which are primarily active against Gram-positive bacteria. asm.org The biosynthesis of lincomycin, a principal member of this class, involves the independent synthesis of two precursors: the amino acid (2S,4R)-4-propyl-L-proline (PPL) and an amino sugar, which are subsequently joined by an amide bond. researchgate.netresearchgate.net

The natural occurrence of the propylproline moiety in efficacious antibiotics has inspired its use in the generation of novel bioactive analogues. frontiersin.org Research has demonstrated that the 4-propyl chain on the proline moiety significantly enhances the antibacterial activity of lincosamides. rsc.org This has led to the creation of hybrid lincosamides; for instance, a novel compound combining the 4-propyl side chain of lincomycin with structural features from another lincosamide, celesticetin (B1194208), resulted in a hybrid molecule with potent antibacterial activity. rsc.org The enzyme responsible for incorporating the amino acid in lincomycin biosynthesis, LmbC, has been shown to accept not only its natural substrate, PPL, but also synthetic analogues like 4-butyl-L-proline and 4-pentyl-L-proline. rsc.orgnih.gov This enzymatic flexibility allows for the production of new lincosamide derivatives with extended alkyl side chains, which have demonstrated superior antibacterial and antiplasmodial activities. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound-Containing Bioactives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For molecules containing this compound, these studies have revealed the critical role of the propyl group in target binding and efficacy.

In lincosamide antibiotics, the propylproline moiety is a key determinant of activity. nih.gov Studies comparing lincomycin (containing 4-propyl-L-proline) with celesticetin (containing L-proline) show that the alkyl side chain significantly impacts antibacterial potency. frontiersin.orgnih.gov The 4-propyl group contributes to enhanced antibacterial action. rsc.org This enhancement is attributed to favorable interactions within the binding pocket of the bacterial ribosome, the target of lincosamide action. nih.govscribd.com

The evolution of the enzyme that incorporates propylproline into lincomycin provides a detailed case study in SAR. The adenylation domain LmbC, which activates (2S,4R)-4-propyl-L-proline (PPL), evolved from an ancestor, CcbC, that was specific for L-proline. researchgate.net Mutagenesis studies identified three key amino acid residues in the LmbC substrate-binding pocket that are crucial for accommodating the propyl side chain of PPL. researchgate.net This evolution highlights how a few targeted changes can switch substrate specificity to accommodate the bulkier, hydrophobic propyl group.

| Residue in LmbC | Presumed Role in PPL Binding |

|---|---|

| G308 | These residues collectively form a channel with the appropriate size, shape, and hydrophobicity to accommodate the propyl side chain of the PPL substrate. The change from larger residues in the ancestral protein to smaller or more flexible ones in LmbC created the necessary space for the alkyl group. |

| A207 | |

| L246 |

Probing Biological Processes with this compound Analogues

Due to its integral role in the activity of certain bioactive compounds, this compound and its analogues serve as chemical tools to probe fundamental biological processes. By incorporating this moiety into different molecular scaffolds, researchers can investigate enzyme function, cellular transport, and mechanisms of drug resistance.

The most prominent example is the use of lincosamides to study bacterial protein synthesis. These antibiotics, containing the propylproline scaffold, bind to the 50S subunit of the bacterial ribosome, interfering with protein production and thus providing a means to investigate ribosomal function and dynamics. asm.orgtaylorandfrancis.com

Investigations into Oxidative Stress Modulation

Cellular Uptake and Biological Distribution Studies

The cellular uptake and biological distribution of a compound are critical aspects of its pharmacokinetic profile. Specific studies focusing solely on the uptake and distribution of the this compound molecule itself are not extensively documented. However, the behavior of larger molecules containing this moiety, such as lincosamide antibiotics, provides valuable insights.

Lincosamides exhibit broad distribution in various body tissues, with the notable exception of the cerebrospinal fluid. wikipedia.org The distribution can also be compound-specific; for example, in animal models, lincomycin was found to accumulate at its highest concentrations in the kidneys, while the semi-synthetic derivative clindamycin (B1669177) reached its highest levels in the lungs. wikipedia.org Furthermore, clindamycin has been observed to accumulate in macrophages and other white blood cells. wikipedia.org

The incorporation of proline and its analogues into peptides can influence their cellular uptake. For instance, replacing a standard proline with silaproline, an organosilicon analogue, was shown to dramatically increase the cellular uptake of a proline-rich, cell-penetrating peptide. nih.gov While not directly involving this compound, this research underscores how modifications to the proline ring can be a powerful strategy to modulate the cellular entry of larger molecules. nih.gov This suggests that this compound could potentially be used in a similar manner to influence the pharmacokinetic properties of therapeutic agents.

Structural Biology Investigations of 2 Propylproline Containing Biomacromolecules

Elucidation of Protein-Ligand Interactions Involving 2-Propylproline Residues

Protein-ligand interactions are fundamental to nearly all biological processes, including enzyme catalysis, signal transduction, and immune responses. probiologists.com These interactions are governed by the principles of molecular recognition, where a protein binds to a specific ligand molecule with high affinity and specificity. probiologists.com The binding is mediated by a combination of non-covalent forces such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. slideshare.net The three-dimensional shape and chemical properties of both the protein's binding site and the ligand are crucial for this complementarity.

The incorporation of modified amino acids into a peptide ligand can drastically alter its binding affinity and selectivity for a target protein. Proline and its analogues are often found in protein recognition motifs, where their rigid structure helps to pre-organize the peptide backbone into a conformation that is favorable for binding, thus reducing the entropic penalty of the interaction. mdpi.com The addition of a propyl group at the C2 position of proline would introduce a bulky, hydrophobic substituent directly at the peptide backbone. This modification would be expected to have a profound impact on how a peptide containing this residue interacts with a protein binding pocket.

Despite these theoretical implications, a review of the scientific literature reveals a lack of specific studies detailing the protein-ligand interactions of peptides or proteins that contain a this compound residue. Research on the binding of drugs like propisomide to plasma proteins exists, but this does not involve the this compound amino acid residue itself. nih.gov While general methods for analyzing protein-ligand interactions are well-established, their specific application to this compound-containing systems has not been reported.

Role of this compound in Protein Folding and Stability Research

Protein folding is the process by which a polypeptide chain acquires its native, functional three-dimensional structure. chemistrytalk.org This structure is stabilized by the same non-covalent interactions that govern ligand binding. chemistrytalk.org A protein's stability refers to its ability to maintain this native conformation under various conditions. chemistrytalk.org Proline residues play a unique role in protein folding and stability. Their rigid structure can disrupt or introduce kinks into secondary structures like α-helices and β-sheets, but they are also key components of turns and loops. plos.orgresearchgate.net Introducing proline can increase a protein's stability by decreasing the conformational entropy of the unfolded state. plos.orgnih.gov

Substituting a standard amino acid with a proline analogue can be a powerful tool in protein engineering to enhance stability. The conformational effects of such substitutions are a subject of intense study; for example, substitutions at the C4 position of proline are known to influence ring pucker and the cis/trans isomerization of the peptide bond, which can have significant stabilizing or destabilizing effects. researchgate.net A substitution at the C2 (Cα) position, as in this compound, would introduce a quaternary α-carbon, which severely restricts the allowable backbone dihedral angles and is known to favor the trans peptide bond conformation due to steric hindrance. nih.govnih.gov This high degree of conformational restriction could, in principle, be used to lock a peptide backbone into a specific conformation, potentially increasing the stability of the folded state.

However, there is no specific research available in the peer-reviewed literature that investigates the thermodynamic effects or the precise role of incorporating this compound on the folding and stability of any model peptide or protein. While studies on other proline analogues have shown both increases and decreases in stability depending on the context of the substitution, similar data for this compound is absent. nih.gov

High-Resolution Structural Determination of this compound-Modified Peptides and Proteins

The determination of high-resolution three-dimensional structures is the cornerstone of structural biology, providing a detailed picture of molecular architecture. The primary methods for this are X-ray crystallography, NMR spectroscopy, and cryo-EM.

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. A crystallized sample is irradiated with a beam of X-rays, and the resulting diffraction pattern is used to calculate the positions of atoms within the crystal, yielding a high-resolution 3D model of the molecule. ias.ac.in This method has been instrumental in revealing the structures of countless proteins and peptides, including those containing proline and its analogues like hydroxyproline (B1673980) in collagen. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of biomacromolecules in solution, which can closely mimic their native physiological environment. uzh.chduke.edu Structural information is derived from the nuclear Overhauser effect (NOE), which provides distance constraints between protons that are close in space. uzh.chutexas.edu NMR is particularly well-suited for studying the conformational equilibria of proline-containing peptides, including the cis/trans isomerization of the peptidyl-prolyl bond, which can be slow on the NMR timescale. tulane.eduprobiologists.com

The introduction of a Cα-substituted proline, such as this compound, would be expected to produce distinct signatures in an NMR spectrum due to its unique conformational constraints. nih.gov While NMR has been used extensively to conduct conformational analyses of peptides containing various proline analogues, thieme-connect.deresearchgate.net specific NMR studies focused on elucidating the solution structure of a this compound-containing peptide or protein are not found in the current scientific literature. The data available from synthetic chemistry patents typically includes basic 1H-NMR for chemical characterization of small molecules, not the detailed multi-dimensional NMR experiments required for 3D structure determination of a biomacromolecule. acs.org

Cryo-electron microscopy (cryo-EM) is a technique that has revolutionized structural biology, particularly for large protein complexes and molecules that are difficult to crystallize. saromics.com In cryo-EM, samples are rapidly frozen in vitreous ice, preserving them in their native state. Thousands of 2D projection images of the individual molecules are then computationally combined to reconstruct a 3D model. saromics.com

Cryo-EM is generally applied to very large biomacromolecules or complexes, typically much larger than the small peptides where a single modified amino acid like this compound would be studied for its local conformational effects. Therefore, it is not surprising that there are no published cryo-EM studies involving this compound-modified proteins. This technique would be more applicable if a this compound-containing protein was part of a much larger biological assembly.

Advanced Analytical Techniques for the Characterization and Quantification of 2 Propylproline

Chromatographic Separation Techniques for Stereoisomers and Derivatives

Chromatographic methods are paramount for the separation of 2-propylproline from other compounds and for the resolution of its stereoisomers. The choice of technique depends on the sample matrix and the specific analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of amino acids like this compound, derivatization is a mandatory prerequisite for GC-MS analysis. mdpi.com This process converts the non-volatile amino acid into a more volatile and thermally stable compound suitable for the gas phase separation. mdpi.comresearchgate.net

A common approach involves a two-step derivatization. mdpi.comsigmaaldrich.com First, the carboxylic acid group is esterified, for instance, by heating with methanolic HCl to form the methyl ester. mdpi.comsigmaaldrich.com Subsequently, the secondary amine group is acylated. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are frequently used for this purpose. mdpi.comsigmaaldrich.com This acylation step not only increases volatility but also introduces fluorine atoms, which can enhance the sensitivity of detection. mdpi.com The resulting derivatives, for example, the N-trifluoroacetyl methyl ester of this compound, exhibit improved chromatographic peak shapes and are amenable to separation on standard GC columns. sigmaaldrich.com

The mass spectrometer detector in a GC-MS system provides crucial structural information based on the fragmentation pattern of the derivatized molecule. By analyzing the mass-to-charge ratios of the fragment ions, the identity of the compound can be confirmed.

Table 1: GC-MS Derivatization Agents for Amino Acids like this compound

| Derivatization Step | Functional Group Targeted | Reagent Example | Purpose |

| Esterification | Carboxylic Acid (-COOH) | Methanolic HCl | Increases volatility |

| Acylation | Amine (-NH) | Trifluoroacetic Anhydride (TFAA) | Increases volatility and improves peak shape |

| Acylation | Amine (-NH) | Pentafluoropropionic Anhydride (PFPA) | Increases volatility and enhances detection sensitivity |

This table is based on common derivatization strategies for amino acids for GC-MS analysis. mdpi.comsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For the analysis of this compound in complex biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. creative-proteomics.com This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. creative-proteomics.commeasurlabs.comrsc.org

LC-MS/MS is particularly advantageous as it often does not require derivatization, allowing for a more direct analysis of the compound in its native form. The separation occurs in the liquid phase, typically using a reversed-phase column. The eluent from the LC column is then introduced into the mass spectrometer.

In the tandem mass spectrometer, a specific precursor ion (in this case, the protonated molecule of this compound, [M+H]⁺) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a very high degree of selectivity and sensitivity, minimizing interferences from the sample matrix. creative-proteomics.com This makes LC-MS/MS ideal for quantifying trace levels of this compound in samples like plasma, urine, or fermentation broths. creative-proteomics.com

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the alpha-carbon, it can exist as two enantiomers: (2S)-2-propylproline and (2R)-2-propylproline. These enantiomers have identical physical properties except for their interaction with polarized light and other chiral molecules. gcms.czsigmaaldrich.com Assessing the enantiomeric purity is crucial, especially in pharmaceutical or biological contexts, as different enantiomers can exhibit distinct biological activities. wikipedia.org

Chiral chromatography is the primary technique for separating enantiomers. gcms.czwikipedia.org This can be achieved using either gas chromatography or liquid chromatography with a chiral stationary phase (CSP). sigmaaldrich.comlibretexts.org CSPs are composed of a chiral selector immobilized on a support material like silica. wikipedia.org The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral selector. wikipedia.orgwikipedia.org

For GC-based chiral separations, derivatization of the this compound is still necessary. sigmaaldrich.com The derivatized enantiomers can then be resolved on a chiral GC column, such as one containing a derivatized cyclodextrin. sigmaaldrich.comwikipedia.org An interesting phenomenon in chiral GC is that the elution order of the enantiomers can sometimes be reversed by using different derivatizing agents, which can be advantageous for quantifying a trace enantiomer in the presence of a large excess of the other. sigmaaldrich.com

For HPLC-based chiral separations, various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. wikipedia.org The choice of the CSP and the mobile phase is critical for achieving successful enantiomeric resolution.

Table 2: Chiral Chromatography Approaches for Enantiomeric Separation

| Chromatographic Technique | Stationary Phase Type | Key Principle |

| Chiral Gas Chromatography (GC) | Chiral Stationary Phase (e.g., derivatized cyclodextrin) | Differential interaction of derivatized enantiomers with the CSP. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phase (e.g., polysaccharide-based, protein-based) | Formation of transient diastereomeric complexes between the enantiomers and the CSP. |

This table outlines the general principles of chiral chromatography for separating enantiomers. sigmaaldrich.comwikipedia.org

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com For the structural confirmation of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be employed.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift of these signals, their splitting patterns (multiplicity), and their integration values provide information about the electronic environment of the protons and their neighboring protons. For this compound, one would expect to see signals corresponding to the protons on the pyrrolidine (B122466) ring, the propyl group, and the alpha-proton.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional group type (e.g., carboxyl, aliphatic).

2D NMR: Two-dimensional NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy), are used to establish connectivity between protons that are coupled to each other. emerypharma.com Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. These techniques were instrumental in determining the biosynthetic pathway of 4-n-propyl-L-proline, a key component of the antibiotic lincomycin (B1675468). researchgate.net

Mass Spectrometry (High-Resolution MS, Tandem MS)

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis. lcms.cz

High-Resolution Mass Spectrometry (HRMS): HRMS instruments can measure the m/z of an ion with very high accuracy (typically to four or more decimal places). bioanalysis-zone.comsavemyexams.com This allows for the determination of the exact mass of the molecular ion of this compound. From the exact mass, a unique elemental formula (e.g., C₇H₁₃NO₂) can be calculated, which is a powerful tool for confirming the identity of the compound and distinguishing it from isomers. bioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS): As described in the LC-MS/MS section, tandem mass spectrometry involves the fragmentation of a selected precursor ion. lcms.cz The resulting fragmentation pattern is characteristic of the molecule's structure and can be used as a "fingerprint" for identification. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O) and fragmentation of the pyrrolidine ring and the propyl side chain. Analyzing these fragments provides confidence in the structural assignment.

Table 3: Key Mass Spectrometry Data for this compound

| Analytical Parameter | Information Provided |

| Molecular Formula | C₇H₁₃NO₂ |

| Monoisotopic Mass | 143.0946 u |

| High-Resolution MS | Provides the exact mass, allowing for the confirmation of the elemental formula. bioanalysis-zone.comsavemyexams.com |

| Tandem MS (MS/MS) | Generates a characteristic fragmentation pattern for structural confirmation. lcms.cz |

This table presents calculated and expected mass spectrometry data for this compound.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

In the analysis of amino acids like this compound, which may lack a strong native chromophore or fluorophore, chemical derivatization is a critical pre-analytical step to enhance detection by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). shimadzu.comresearchgate.net This process involves chemically modifying the analyte to attach a molecule, or "tag," that possesses strong ultraviolet (UV) absorbance or fluorescence properties. researchgate.netthermofisher.com The introduction of these tags transforms the analyte into a derivative that is more readily detectable, thereby improving the sensitivity and selectivity of the quantification method. researchgate.nettcichemicals.com Derivatization is particularly important for secondary amines like proline and its analogs, as some common reagents are only reactive toward primary amines. thermofisher.comthermofisher.com The selection of a derivatization reagent depends on the functional group of the analyte, the desired detection method (UV or fluorescence), and the required sensitivity. rsc.org

Fluorescent and UV-Active Tagging for Detection

To overcome the detection challenges associated with non-chromophoric amino acids such as this compound, various reagents are employed to introduce fluorescent or UV-active moieties onto the molecule prior to HPLC analysis. This pre-column derivatization enables highly sensitive detection and quantification. thermofisher.comresearchgate.net

Fluorescent Tagging Reagents:

Fluorescent derivatization is prized for its high sensitivity and selectivity, as fluorescence detectors measure light emitted from the sample, reducing background interference. shimadzu.com

Dansyl Chloride (Dns-Cl): As one of the most widely used derivatizing agents, 5-dimethylaminonaphthalene-1-sulfonyl chloride, or Dansyl chloride, readily reacts with the secondary amino group of proline and its analogs. thermofisher.comresearchgate.net The reaction, typically conducted at an elevated temperature (e.g., 38-60°C) and alkaline pH (9.5-10), yields intensely fluorescent dansyl-amino acid derivatives. rsc.orgresearchgate.net These derivatives are stable and can be detected with high sensitivity using a fluorescence detector (e.g., excitation at ~324-337 nm and emission at ~492-559 nm). researchgate.netsigmaaldrich.com The method is robust enough to quantify amino acids at the nanomole to femtomole level. rsc.orgnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines. thermofisher.comtandfonline.com While some methods use o-phthalaldehyde (B127526) (OPA) to selectively derivatize primary amines first, FMOC-Cl can then be used to tag secondary amines like proline within the same sample. tandfonline.comresearchgate.net This two-step approach allows for comprehensive amino acid profiling.

Nitrobenzoxadiazole (NBD) Derivatives: Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) are effective for derivatizing secondary amines. tcichemicals.comthermofisher.com NBD-F is reported to have a significantly faster reaction rate than NBD-Cl. thermofisher.com While effective, the fluorescence quantum yield of NBD adducts with secondary amines in aqueous solutions can be low. thermofisher.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): AQC is a well-established reagent that derivatizes amino acids to form stable, fluorescent derivatives suitable for reversed-phase HPLC. researchgate.net It was originally developed to enhance both UV and fluorescence detection. researchgate.net

UV-Active Tagging Reagents:

UV detection is a common and reliable method in HPLC. Derivatization with a UV-active tag enhances the molar absorptivity of the analyte at a specific wavelength, allowing for sensitive detection.

Phenylisothiocyanate (PITC): Also known as Edman's Reagent, PITC is widely used for the pre-column derivatization of both primary and secondary amino acids. thermofisher.comsickkids.ca The reaction proceeds at room temperature under alkaline conditions to form stable phenylthiocarbamyl (PTC) derivatives. thermofisher.comsickkids.ca These PTC-amino acids, including the derivative of proline, can be separated by reversed-phase HPLC and quantified with high sensitivity by UV detection at 254 nm. thermofisher.commac-mod.com The PITC method is valued for its reliability and ability to detect amino acids at picomole levels. sickkids.ca

Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Marfey's reagent is a chiral derivatizing agent used primarily for determining the absolute configuration of amino acids. mdpi.comnih.gov It reacts with the amino group to form diastereomeric adducts that can be separated by HPLC. nih.govpeptide.com The resulting derivatives contain a dinitrophenyl group, which is a strong chromophore, allowing for sensitive UV detection at approximately 340 nm. peptide.com This makes it a powerful tool not only for quantification but also for stereochemical analysis of complex amino acids. mdpi.comresearchgate.net

The following table summarizes the properties and applications of common derivatization reagents applicable to the analysis of this compound.

| Derivatization Reagent | Abbreviation | Target Group | Detection Method | Typical Detection Wavelength (nm) | Key Features |

|---|---|---|---|---|---|

| Dansyl Chloride | Dns-Cl | Primary & Secondary Amines | Fluorescence | Ex: ~330, Em: ~530 researchgate.netsigmaaldrich.com | High sensitivity; stable derivatives. researchgate.net |

| Phenylisothiocyanate | PITC | Primary & Secondary Amines | UV | 254 thermofisher.com | Forms stable PTC derivatives; widely used for amino acid analysis. thermofisher.comsickkids.ca |

| Marfey's Reagent | FDAA | Primary & Secondary Amines | UV | ~340 peptide.com | Chiral reagent for determining stereochemistry; forms diastereomers. mdpi.compeptide.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence | Ex: 266, Em: ~310 shimadzu.com | Often used in two-step derivatization with OPA for comprehensive analysis. tandfonline.comresearchgate.net |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Primary & Secondary Amines | Fluorescence | Ex: ~470, Em: ~530 tcichemicals.com | Reacts rapidly with secondary amines. thermofisher.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC | Primary & Secondary Amines | Fluorescence/UV | Ex: ~250, Em: ~395 | Forms stable derivatives for sensitive analysis. researchgate.net |

Q & A

Q. How can researchers ensure reproducibility in this compound studies across labs?

- Methodological Guidance :

- Protocol Harmonization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Publish raw NMR/MS spectra in open repositories .

- Blinded Analysis : Implement double-blinding in bioactivity assays, with independent replication by a second lab .

Tables for Key Data Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.